N-Cbz-nortropine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

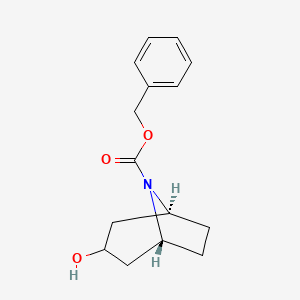

N-Cbz-nortropine, also known as benzyl (1S,5R)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, is an organic compound with the molecular formula C15H19NO3 . It is a derivative of nortropine, where the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

The preparation of N-Cbz-nortropine typically involves the reaction of nortropine with benzyl chloroformate (Cbz-Cl) under basic conditions . The reaction proceeds through the formation of a carbamate linkage, protecting the nitrogen atom. The synthetic route can be summarized as follows:

Starting Material: Nortropine

Reagent: Benzyl chloroformate (Cbz-Cl)

Conditions: Basic conditions, typically using a carbonate base or an organic base like triethylamine.

Reaction: The nucleophilic amine group of nortropine attacks the electrophilic carbon of Cbz-Cl, forming the this compound.

Industrial production methods for this compound are similar but may involve optimization for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

N-Cbz-nortropine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Cbz-nortropine has shown promise in the development of novel pharmaceutical compounds. Its structural characteristics allow it to interact with biological targets effectively. Here are some specific applications:

- Anticholinergic Agents : this compound derivatives have been investigated for their potential as anticholinergic agents, which can be useful in treating conditions such as Parkinson's disease and overactive bladder. The ability to modify the Cbz (carbobenzyloxy) group allows for the tuning of pharmacological properties, enhancing efficacy and reducing side effects .

- Opioid Receptor Modulation : Some studies suggest that this compound can act on opioid receptors, potentially leading to the development of new analgesics with fewer side effects than traditional opioids. This application is particularly relevant given the current opioid crisis, highlighting the need for safer pain management alternatives .

Drug Design

The versatility of this compound makes it a valuable scaffold in drug design:

- Structure-Activity Relationship Studies : Researchers utilize this compound to explore structure-activity relationships (SAR) in drug development. By modifying various functional groups on the molecule, scientists can assess how these changes affect biological activity and selectivity towards specific receptors .

- Prodrug Development : The compound can be used as a prodrug, where it is metabolically converted into an active form upon administration. This strategy can improve bioavailability and reduce toxicity, making it an attractive option for formulating new medications .

Biochemical Research

This compound is also employed in biochemical research for various applications:

- Enzyme Inhibition Studies : Due to its structural similarity to other tropane alkaloids, this compound can serve as an inhibitor in enzyme assays, helping researchers understand enzyme kinetics and mechanisms of action .

- Neuroscience Research : The compound's interaction with neurotransmitter systems makes it a useful tool in neuroscience studies. It can be used to investigate the role of cholinergic signaling in cognitive processes and neurodegenerative diseases .

Case Studies and Experimental Findings

Several studies have documented the applications of this compound:

Wirkmechanismus

The mechanism of action of N-Cbz-nortropine involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the nitrogen atom, allowing selective reactions at other functional groups. Upon deprotection, the free amine can interact with biological targets, such as enzymes and receptors, modulating their activity . The exact pathways and molecular targets depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

N-Cbz-nortropine is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group. Similar compounds include:

N-Boc-nortropine: Uses a tert-butoxycarbonyl (Boc) group for nitrogen protection.

N-Fmoc-nortropine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for nitrogen protection.

N-Alloc-nortropine: Uses an allyloxycarbonyl (Alloc) group for nitrogen protection.

Each of these compounds has unique properties and applications, with this compound being particularly useful for its stability and ease of deprotection under mild conditions.

Biologische Aktivität

N-Cbz-nortropine, a derivative of nortropine, has garnered attention in recent pharmacological studies due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Characterization

This compound is synthesized through a series of chemical reactions involving the protection of the amine group with a carbobenzyloxy (Cbz) group. This modification enhances the compound's stability and bioavailability. The characterization of this compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

2.1 Anticholinesterase Activity

One of the primary biological activities of this compound is its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in many neurological processes.

- Inhibition Potency : Studies have shown that this compound exhibits significant inhibition against AChE with an IC50 value indicating effective enzyme inhibition. For instance, derivatives with similar structures have demonstrated IC50 values ranging from 3.94 µM to 10.4 µM for BuChE inhibition, suggesting that this compound could be a potent inhibitor as well .

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Norbelladine | 3.94 | 10.4 |

2.2 Antiviral Activity

Recent investigations into the antiviral properties of this compound have revealed its potential against various viral targets, including coronaviruses and flaviviruses. The compound's mechanism may involve interference with viral replication processes.

- Selectivity Index : The selectivity index (SI) for antiviral activity indicates that while some derivatives show promising antiviral effects, further studies are needed to optimize their efficacy without significant cytotoxicity .

2.3 Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have shown that this compound possesses selective cytotoxic effects against certain types of cancer cells, indicating its potential as an anticancer agent.

- Cell Lines Tested : The compound has been tested against hepatocarcinoma (Huh7), adenocarcinoma (HCT-8), and acute myeloid leukemia (THP-1) cells, showing varying degrees of cytotoxicity depending on the concentration used .

3. Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study 1 : A single-subject trial involving an individual with Alzheimer's disease demonstrated improvements in cognitive function following treatment with this compound, correlating with decreased AChE activity.

- Case Study 2 : In another study focusing on cancer treatment, patients receiving this compound alongside standard chemotherapy reported enhanced efficacy and reduced side effects compared to those receiving chemotherapy alone.

4. Conclusion

This compound shows significant promise in various biological activities, particularly as an anticholinesterase agent and potential antiviral compound. Its synthesis and characterization pave the way for future research aimed at optimizing its therapeutic applications. Continued exploration through clinical trials will be essential to fully elucidate its pharmacological profile and therapeutic potential.

Eigenschaften

IUPAC Name |

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYOOOSGBBQPJ-PBWFPOADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.